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Compound of Interest

Compound Name: N-Methylparoxetine

Cat. No.: B1679036 Get Quote

N-Methylparoxetine: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and

pharmacological profile of N-Methylparoxetine. The information is intended for researchers,

scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification
N-Methylparoxetine, a derivative of the selective serotonin reuptake inhibitor (SSRI)

paroxetine, is characterized by the methylation of the piperidine nitrogen.[1][2][3][4] It is also

known as Paroxetine-Related Compound F.[5][6]

Molecular Structure:

IUPAC Name: (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-

methylpiperidine[1][5]

Molecular Formula: C₂₀H₂₂FNO₃[1][5][7][8]

SMILES: CN1CC--INVALID-LINK--COC2=CC3=C(C=C2)OCO3">C@HC4=CC=C(C=C4)F[1]

[9]
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InChI Key: MOJZPKOBKCXNKG-YJBOKZPZSA-N[1][5][7]

Physicochemical Properties
A summary of the key physicochemical properties of N-Methylparoxetine is presented in the

table below.

Property Value Source

Molecular Weight 343.4 g/mol [1][8]

Melting Point 109.0 to 113.0 °C [3][7][10]

Boiling Point (Predicted) 443.7 ± 45.0 °C [3]

pKa (Predicted) 8.48 ± 0.20 [3]

Solubility

DMF: 33 mg/mLDMSO: 20

mg/mLEthanol: 20

mg/mLDMF:PBS (pH 7.2)

(1:10): 0.09 mg/mL

[6]

Appearance
White to Almost white powder

to crystal
[7]

Pharmacological Properties and Mechanism of
Action
N-Methylparoxetine is a potent inhibitor of the serotonin transporter (SERT), exhibiting a high

affinity for the [3H]paroxetine binding site on rat cortical membranes with a Ki of 4.3 nM.[6] It

also inhibits the reuptake of serotonin in rat brain synaptosomes with an IC50 value of 22 nM.

[6]

Beyond its activity as a serotonin reuptake inhibitor, recent studies have unveiled its potential

as an anti-cancer agent. N-Methylparoxetine has been shown to induce apoptosis in non-

small cell lung cancer (NSCLC) cells.[1][11] This apoptotic effect is mediated through the

activation of the reactive oxygen species (ROS)-mitogen-activated protein kinase (MAPK)

signaling pathway, specifically involving the c-Jun N-terminal kinase (JNK) and p38 MAPK.[1]
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[5][8] Furthermore, N-Methylparoxetine has been found to block autophagic flux at a late

stage by inhibiting lysosomal acidification.[1][5]

Signaling Pathway in NSCLC Cells
The proposed signaling pathway for N-Methylparoxetine-induced apoptosis in NSCLC cells is

depicted below.

N-Methylparoxetine

↑ ROS Accumulation

Autophagy Flux Blockage
(Lysosomal Acidification Inhibition)

MAPK Pathway Activation

↑ JNK Activation

↑ p38 Activation

Apoptosis

Click to download full resolution via product page

N-Methylparoxetine induced apoptosis signaling pathway.

Experimental Protocols
Synthesis of N-Methylparoxetine
Several synthetic routes for N-Methylparoxetine have been described, primarily involving the

reaction of a suitable paroxetine precursor with a methylating agent or the condensation of key

intermediates. One common method involves the reaction of (-)-trans-4-(4'-fluorophenyl)-3-

(3",4"-methylenedioxyphenoxy methyl)piperidine with a methylating agent. A detailed example

of a synthesis protocol is outlined in the workflow below.
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Reactants

Reaction Conditions

Work-up and Purification

(-)-trans-4-(4'-fluorophenyl)-3-
(methylsulphonyloxymethyl)-1-methylpiperidine

Reflux at 118-120°C

Sesamol Potassium Carbonate Methyl Isobutyl Ketone (MIBK)

Azeotropic removal of water

Dilute with distilled water

Separate organic layer

Concentrate under vacuum

Reslurry with n-hexane

Dry to obtain final product

N-Methylparoxetine

Click to download full resolution via product page

General synthesis workflow for N-Methylparoxetine.
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Methodology:

Reaction Setup: Charge a reaction vessel with (-)-trans-4-(4'-fluorophenyl)-3-

(methylsulphonyloxymethyl)-1-methylpiperidine, sesamol, and potassium carbonate in

methyl isobutyl ketone (MIBK).

Reaction: Heat the mixture to reflux (118-120°C) and remove water azeotropically. Monitor

the reaction progress by a suitable analytical method (e.g., HPLC).

Work-up: After completion, cool the reaction mixture and dilute with distilled water. Separate

the organic layer.

Purification: Wash the organic layer with water and then concentrate under reduced

pressure. The resulting residue can be further purified by recrystallization from a suitable

solvent system, such as isopropyl alcohol and water, followed by a slurry with n-hexane to

yield pure N-Methylparoxetine.

[³H]Paroxetine Binding Assay
This assay is used to determine the affinity of N-Methylparoxetine for the serotonin

transporter.

Materials:

Rat cortical membranes (or other tissue homogenates expressing SERT)

[³H]Paroxetine (radioligand)

N-Methylparoxetine (test compound)

Assay buffer (e.g., Tris-HCl buffer)

Glass fiber filters

Scintillation cocktail and counter

Protocol:
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Incubation: In a microtiter plate or centrifuge tubes, combine the membrane preparation,

[³H]paroxetine at a fixed concentration (typically below its Kd), and varying concentrations of

N-Methylparoxetine.

Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to

reach binding equilibrium.

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using

a cell harvester. This separates the bound radioligand from the free radioligand.

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically

bound radioligand.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis: Determine the concentration of N-Methylparoxetine that inhibits 50% of the

specific [³H]paroxetine binding (IC50). The Ki value can then be calculated using the Cheng-

Prusoff equation.

Serotonin Uptake Inhibition Assay
This assay measures the functional ability of N-Methylparoxetine to block serotonin reuptake

into synaptosomes or cells expressing SERT.

Materials:

Rat brain synaptosomes or cells stably expressing human SERT (e.g., HEK293 cells)

[³H]Serotonin (radiolabeled substrate)

N-Methylparoxetine (test compound)

Uptake buffer (e.g., Krebs-Ringer bicarbonate buffer)

Scintillation cocktail and counter

Protocol:
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Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of N-
Methylparoxetine at 37°C for a short period.

Initiation: Initiate the uptake by adding a fixed concentration of [³H]serotonin.

Incubation: Allow the uptake to proceed for a defined time at 37°C.

Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with

ice-cold uptake buffer. Alternatively, the reaction can be stopped by adding an excess of a

potent uptake inhibitor.

Quantification: Lyse the cells or synaptosomes and measure the amount of [³H]serotonin

taken up using a scintillation counter.

Data Analysis: Determine the concentration of N-Methylparoxetine that inhibits 50% of the

specific [³H]serotonin uptake (IC50).

Conclusion
N-Methylparoxetine is a well-characterized derivative of paroxetine with high affinity for the

serotonin transporter. Its established physicochemical properties and emerging

pharmacological profile, particularly its pro-apoptotic and autophagy-inhibiting effects in cancer

cells, make it a molecule of significant interest for further research and potential therapeutic

development. The experimental protocols provided herein offer a foundation for the synthesis

and pharmacological evaluation of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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